N-Denitroso-N'-nitroso Lomustine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Anti-cancer properties:

Urea, 1-(2-chloroethyl)-3-cyclohexyl-3-nitroso-, also known as Lomustine, is an alkylating agent with established anti-cancer properties. It works by damaging the DNA of cancer cells, hindering their growth and division. Lomustine has been used in the treatment of various types of cancers, including:

- Brain tumors, particularly glioblastoma multiforme

- Hodgkin's lymphoma

- Non-Hodgkin's lymphoma

- Melanoma

Combination therapy:

Lomustine is often used in combination with other chemotherapy drugs to improve treatment efficacy and reduce the risk of resistance. Common combinations include:

- DC regimen: Dacarbazine, Lomustine, Vincristine, and Prednisone, used for treating Hodgkin's lymphoma

- BCNU regimen: Carmustine, BCNU, Lomustine, and Cyclophosphamide, used for treating brain tumors

Ongoing research:

While Lomustine has been a valuable tool in cancer treatment for decades, research continues to explore its potential applications and limitations. Some areas of ongoing investigation include:

- Developing new combination therapies: Researchers are exploring new combinations of Lomustine with other drugs and treatment modalities to improve its effectiveness and reduce side effects.

- Investigating Lomustine's role in targeted therapies: Studies are underway to determine whether Lomustine can be combined with targeted therapies that attack specific vulnerabilities in cancer cells.

- Minimizing side effects: Research is ongoing to develop strategies to manage and minimize the side effects associated with Lomustine treatment.

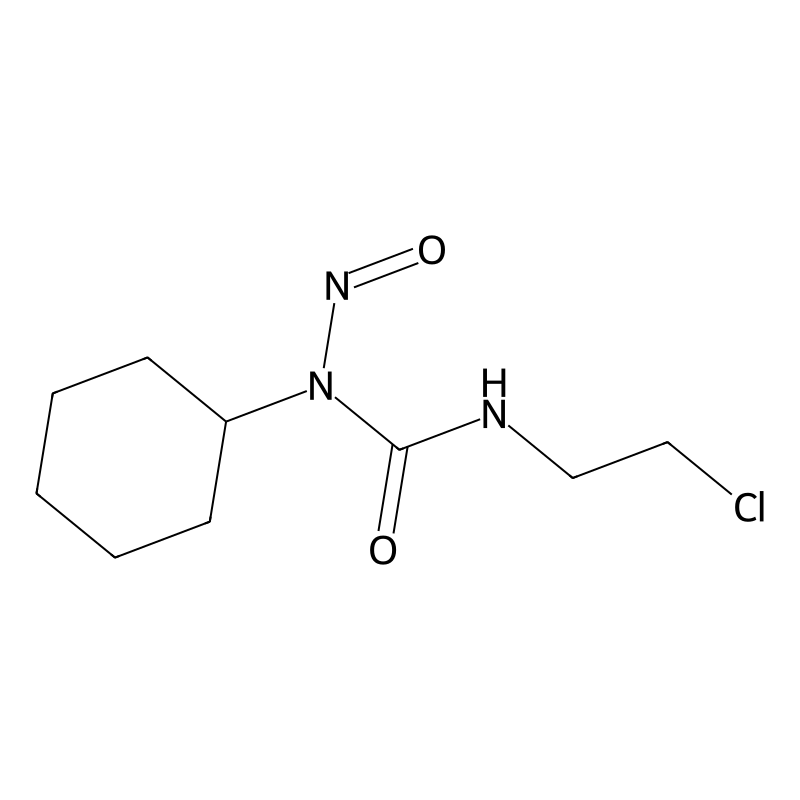

N-Denitroso-N'-nitroso Lomustine is a chemical compound that serves as an isomeric impurity of Lomustine, a well-known alkylating agent used in cancer therapy. This compound features a unique structure characterized by two nitroso groups attached to a urea framework, specifically where one nitrogen atom is substituted by a 2-chloroethyl group. Its molecular formula is , and it has a molecular weight of approximately 233.7 g/mol .

Lomustine's mechanism of action involves alkylation of DNA bases, primarily guanine [3]. This alkylation disrupts DNA replication and repair processes, leading to cell death. Additionally, Lomustine may induce interstrand DNA crosslinks, further hindering cell division [6].

Citation:

Toxicity

Lomustine is a highly toxic compound and can cause severe side effects like bone marrow suppression, nausea, vomiting, and hair loss [2].

Flammability

No data available on flammability.

Reactivity

Lomustine may decompose upon exposure to heat or light [1].

Safety Precautions

Lomustine should be handled with extreme caution in a well-ventilated area using appropriate personal protective equipment (PPE) [7].

Citation:

- Alkylation Reactions: It can alkylate DNA, leading to cross-linking and subsequent inhibition of DNA replication.

- Decomposition: Under certain conditions, it may decompose to release toxic nitrogen oxides.

- Hydrolysis: It can undergo hydrolysis, producing reactive intermediates that can interact with biological macromolecules.

These reactions are crucial for its biological activity and therapeutic applications.

The biological activity of N-Denitroso-N'-nitroso Lomustine is primarily linked to its ability to form DNA adducts, which disrupt normal cellular processes. As an alkylating agent, it exhibits cytotoxic properties that make it effective against various cancer types. Research indicates that it can induce apoptosis in cancer cells through DNA damage and subsequent cellular stress responses . Its efficacy is particularly noted in treating brain tumors and other malignancies.

The synthesis of N-Denitroso-N'-nitroso Lomustine typically involves:

- Nitrosation of Lomustine: This process introduces nitroso groups into the Lomustine structure.

- Purification: The product is purified using techniques such as chromatography to isolate the desired isomer from other potential by-products.

Specific synthetic routes may vary based on the desired purity and yield of the compound.

N-Denitroso-N'-nitroso Lomustine finds applications primarily in:

- Cancer Research: As a tool compound for studying the mechanisms of action of alkylating agents.

- Pharmaceutical Development: It may serve as a reference standard in the development and quality control of Lomustine formulations.

Its role in understanding drug resistance mechanisms in cancer cells is also being explored.

Interaction studies involving N-Denitroso-N'-nitroso Lomustine focus on its effects on various biological systems. Key areas include:

- DNA Interactions: Studies demonstrate how the compound forms covalent bonds with DNA, leading to mutations and cell death.

- Protein Interactions: Research indicates potential interactions with proteins involved in DNA repair pathways, influencing the efficacy of concurrent therapies.

These interactions are critical for elucidating its pharmacological profile and potential side effects.

N-Denitroso-N'-nitroso Lomustine can be compared with several similar compounds, particularly other nitrosoureas. Notable comparisons include:

| Compound Name | Structure/Features | Unique Aspects |

|---|---|---|

| Lomustine | Contains one nitroso group | Widely used in clinical settings |

| N-Nitrosourea | Simple nitrosourea structure | Less selective compared to Lomustine |

| N-Denitroso-N-Methylurea | Methyl substitution instead of chloroethyl | Different alkylation properties |

N-Denitroso-N'-nitroso Lomustine's dual nitroso groups provide unique reactivity and biological activity compared to these compounds, making it an interesting subject for further research.

Nitrosation Strategies in N-Nitrosourea Synthesis

Regioselective nitrosation of precursor ureas remains central to synthesizing N-Denitroso-N'-nitroso Lomustine. Two dominant pathways are employed:

a) Acid-Mediated Nitrosation

- Reagents: Sodium nitrite (NaNO₂) in formic acid (HCO₂H) or hydrochloric acid (HCl).

- Mechanism: Protonation of the urea nitrogen enhances electrophilic attack by nitrosonium ion (NO⁺), forming the nitroso group. For Lomustine derivatives, this occurs preferentially at the chloroethyl-substituted nitrogen due to steric and electronic effects.

- Conditions:

b) Non-Aqueous Nitrosation

- Reagents: Nitrosonium tetrafluoroborate (NOBF₄) in dichloromethane or acetonitrile.

- Advantages: Avoids hydrolysis of acid-labile intermediates.

- Regioselectivity: Controlled by steric bulk of substituents; cyclohexyl groups direct nitrosation to the chloroethyl nitrogen.

Table 1. Comparative Nitrosation Methods

| Method | Reagents | Temperature | Yield (%) | Regioselectivity |

|---|---|---|---|---|

| Acid-Mediated | NaNO₂/HCO₂H | 0°C | 74–79 | High |

| Non-Aqueous | NOBF₄/TEA | 25°C | 60–80 | Moderate |

| Enzymatic | SznF (Fe²⁺/O₂) | 37°C | 85–90 | Absolute |

Catalytic Pathways for N-Denitroso-N'-nitroso Derivative Formation

Catalytic systems enhance both efficiency and selectivity:

a) Metalloenzyme Catalysis

- SznF Enzyme: A non-heme iron-dependent cupin enzyme catalyzes oxidative rearrangement of guanidine intermediates to N-nitrosoureas.

b) Transition Metal Catalysis

- Iron Nitrate: Facilitates radical coupling between secondary amines and NO⁺ under electrochemical conditions.

c) Organocatalytic Nitrosation

Solvent and Temperature Optimization in Multi-Step Syntheses

Stability challenges necessitate strict control of reaction parameters:

a) Solvent Systems

- Polar Aprotic Solvents: Tetrahydrofuran (THF) and acetonitrile stabilize nitroso intermediates by minimizing hydrolysis.

- Aqueous Mixtures: Methanol/water (4:1) enhances NaNO₂ solubility while suppressing side reactions.

b) Temperature Effects

- Nitrosation: Conducted at 0–5°C to slow denitrosation (t₁/₂ <30 minutes at 25°C).

- Intermediate Purification: Performed at –20°C to prevent decomposition.

Table 2. Stability of N-Denitroso-N'-nitroso Lomustine

| Condition | Stability (t₁/₂) | Decomposition Products |

|---|---|---|

| Aqueous pH 7 | 2 hours | Cyclohexylurea, Nitric Oxide |

| Dry THF | >24 hours | None |

| 25°C (neat) | 30 minutes | N-Ethylurea, NOₓ |